molecular formula C7H10N2O2S B13163585 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13163585
M. Wt: 186.23 g/mol
InChI Key: CAWCJXQIPBVGGK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and an aldehyde group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-1,3-thiazole-5-carbaldehyde with dimethylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and aldehyde groups can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid
  • 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol
  • 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-amine

Uniqueness

4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

4-(dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H10N2O2S/c1-9(2)6-5(4-10)12-7(8-6)11-3/h4H,1-3H3

InChI Key

CAWCJXQIPBVGGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(SC(=N1)OC)C=O

Origin of Product

United States

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